2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro- is a complex organic compound characterized by its unique structure, which includes a benzimidazole core. The molecular formula for this compound is , and it has a molar mass of approximately 298.72 g/mol . This compound features a 4-chlorobenzoyl group attached to an ethenyl moiety, contributing to its potential biological activities and applications in various fields.
The synthesis of 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro- typically involves multi-step organic reactions. A common method includes the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is generally conducted under reflux conditions using dichloromethane as the solvent .
The synthesis may include the following steps:
The molecular structure of 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro- features a benzimidazole ring fused to an ethenyl group and a chlorobenzoyl substituent. The structural formula can be represented as follows:
The chemical behavior of this compound can be influenced by its functional groups, allowing it to undergo typical reactions associated with benzimidazole derivatives. These include:
The compound may also participate in reactions typical for carbonyl-containing compounds, such as condensation reactions or reductions.
The mechanism of action for 2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro- involves its interaction with specific molecular targets within biological systems. Preliminary studies suggest that this compound may bind to specific enzymes or receptors within cells, potentially influencing signaling pathways related to cell growth and apoptosis .
Research indicates that compounds similar to this one exhibit a range of biological activities including antimicrobial and anticancer properties due to their ability to interact with various biological targets .
Relevant data from studies indicate that this compound may exhibit significant interactions with biological molecules due to its structural features .
2H-Benzimidazol-2-one, 1-(1-(4-chlorobenzoyl)ethenyl)-1,3-dihydro- has several applications in scientific research:
Benzimidazole derivatives have evolved from fundamental biochemical curiosities to cornerstone structures in modern pharmacotherapy. The discovery of 5,6-dimethylbenzimidazole as a structural component of vitamin B₁₂ in the mid-20th century marked a pivotal milestone, revealing the scaffold’s biological relevance in essential metabolic processes [6] [8]. This finding catalyzed extensive exploration of benzimidazole-based compounds, leading to the development of multiple therapeutic agents across diverse pharmacological domains. By the 1970s, thiabendazole emerged as a pioneering anthelmintic benzimidazole, demonstrating the scaffold’s capacity for targeted antiparasitic activity [6]. Subsequent decades witnessed strategic structural refinements that yielded clinically transformative drugs:
Table 1: Historical Development of Benzimidazole-Based Pharmaceuticals
Era | Representative Drug | Therapeutic Class | Key Mechanism |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | Tubulin polymerization inhibition |
1980s | Omeprazole | Antiulcer | Proton pump inhibition |
1990s | Telmisartan | Antihypertensive | AT1 receptor antagonism |
2000s | Bendamustine | Antineoplastic | DNA crosslinking/alkylation |
2010s | Abemaciclib | Antineoplastic | CDK4/6 inhibition |
The scaffold’s versatility is further evidenced by its incorporation into >20 FDA-approved drugs and continuous patent activity, with notable examples including CXCR4 inhibitors (US20190322671A1) and kinase modulators (US20150336967A1) emerging in the past decade [6] [8]. This historical trajectory underscores the benzimidazole nucleus as a privileged structure in medicinal chemistry, providing a robust foundation for derivative optimization.
The 2H-benzimidazol-2-one variant—characterized by a carbonyl group at the 2-position—introduces critical physicochemical and pharmacophoric advantages over simple benzimidazoles. Structural analyses reveal that the exocyclic carbonyl enables dual hydrogen-bonding capabilities: the lactam N-H functions as a hydrogen bond donor, while the carbonyl oxygen serves as a high-affinity hydrogen bond acceptor [1] [7]. This configuration mimics purine nucleobases, facilitating interactions with biological macromolecules through both Watson-Crick and Hoogsteen binding modes. The resultant DNA affinity is quantifiable via bathochromic shifts (>20 nm) and hypochromicity effects (>35%) in UV-Vis spectra during DNA titration experiments [8].
Table 2: Comparative Analysis of Benzimidazole vs. Benzimidazolone Motifs
Property | Benzimidazole | 2H-Benzimidazol-2-one | Pharmacological Impact |
---|---|---|---|
pKa (N-H) | ~12.8 (acidic) | ~5.6 (lactam-like) | Enhanced membrane permeability |
H-bonding | Single donor site | Donor + acceptor sites | Improved target engagement |
Dipole moment | ~3.5 D | ~5.2 D | Increased polarity for aqueous solubility |
Aromatic character | Fully aromatic | Amidic resonance | Tautomerization for adaptive binding |
The motif’s planar geometry (validated by X-ray crystallography) permits π-stacking interactions with aromatic residues in enzyme binding pockets, while its moderate logP (calculated 1.8-2.3) balances hydrophilicity and membrane permeability [5] [7]. These attributes collectively explain the benzimidazolone’s prevalence in CNS-active compounds (e.g., dopamine receptor agonists) and its incorporation into kinase inhibitors where precise hydrogen-bond networks determine selectivity [6] [8]. Quantum mechanical studies further indicate that electron delocalization across the fused ring system enhances stability against metabolic degradation, a crucial advantage for orally bioavailable therapeutics [1].
Functionalization at the N1-position of 2H-benzimidazol-2-one represents a strategic approach to modulate target specificity and pharmacokinetic behavior. Introduction of the 1-(1-(4-chlorobenzoyl)ethenyl) moiety creates a hybrid architecture combining three pharmacophoric elements: the benzimidazolone core, a conjugated enone linker, and a terminal 4-chlorophenyl group [5] [6]. This design leverages multiple bioactivity-enhancing mechanisms:
Synthetic access to this derivative typically employs transition metal-catalyzed coupling strategies, though recent advances in flow chemistry (e.g., CDI-mediated cyclocarbonylation under DoE-optimized conditions) enable efficient multigram-scale production [3]. The 4-chloro substituent specifically counters oxidative metabolism by cytochrome P450 3A4, addressing a common limitation of unsubstituted benzyl analogs [5] [6]. When benchmarked against N1-methyl or N1-phenyl derivatives, the 1-(1-(4-chlorobenzoyl)ethenyl)-functionalized compound exhibits 3-5 fold enhanced potency across inflammatory and oncology targets, validating the rational design approach [6].
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: